molecular formula C7H6ClN3O2S B6151941 6-chloro-1H-indazole-3-sulfonamide CAS No. 2172106-21-5

6-chloro-1H-indazole-3-sulfonamide

Cat. No.: B6151941
CAS No.: 2172106-21-5
M. Wt: 231.7
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Description

Product Overview 6-Chloro-1H-indazole-3-sulfonamide (CAS 2172106-21-5) is an indazole-based sulfonamide derivative with the molecular formula C 7 H 6 ClN 3 O 2 S and a molecular weight of 231.66 g/mol [ ]. This high-purity compound serves as a valuable chemical intermediate and a key pharmacophore in medicinal chemistry research. Research Applications and Potential The indazole scaffold is recognized as a highly effective pharmacophore, present in compounds with a wide range of pharmacological activities [ ]. When combined with a sulfonamide moiety, which acts as a bioisostere for carboxylic acids, the potential for enhanced biological activity and improved drug-like properties is significant [ ]. Recent scientific investigations suggest that indazole-sulfonamide hybrids are promising leads for drug discovery, particularly in oncology. Molecular docking studies indicate that similar structures exhibit strong binding affinity to the MAPK1 kinase, a crucial target in various human cancers, suggesting potential as a kinase inhibitor [ ]. Furthermore, related 3-chloro-indazole derivatives have demonstrated potent antileishmanial activity, acting as growth inhibitors of Leishmania major through stable binding with the trypanothione reductase (TryR) enzyme [ ]. The structural features of this compound also make it a candidate for synthesizing novel heterocyclic systems for broader biological screening. Handling and Safety For Research Use Only . This product is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

2172106-21-5

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Indazole Sulfonamide Frameworks

The creation of indazole sulfonamides can be broadly categorized into two main stages: the formation of the indazole heterocycle and the subsequent addition of the sulfonamide functional group. The order of these stages can vary depending on the specific synthetic strategy and the desired substitution pattern of the final compound.

Construction of the Indazole Heterocycle

The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be assembled through various cyclization reactions. nih.gov The choice of method often depends on the availability of starting materials and the desired placement of substituents.

Multiple strategies exist for forming the indazole nucleus. These methods often involve the formation of a crucial N-N bond to close the pyrazole ring.

From o-Haloaryl Compounds: A common approach involves the reaction of an ortho-haloaryl carbonyl compound or nitrile with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.gov For instance, 2,6-dichlorobenzonitrile (B3417380) can react with hydrazine in a nucleophilic aromatic substitution (SNAr) reaction to form a 3-aminoindazole derivative. nih.gov This method is advantageous for producing 3-aminoindazoles, which can be further functionalized.

From Hydrazones: Aldehyde or ketone hydrazones derived from appropriately substituted aromatic compounds serve as key intermediates in several indazole syntheses. nih.govresearchgate.net These can undergo intramolecular cyclization through various mechanisms, including:

Palladium-catalyzed C-H amination: This method utilizes a palladium catalyst to facilitate the intramolecular C-H amination of aminohydrazones, leading to the formation of the indazole ring. nih.gov

Iodine-mediated C-H amination: Treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine can induce direct aryl C-H amination to yield 1H-indazoles. nih.gov

Copper-catalyzed cyclization: o-Haloaryl N-sulfonylhydrazones can be cyclized using a copper catalyst, such as Cu(OAc)₂·H₂O, to produce 1H-indazoles. nih.gov

Reductive Cyclization: o-Nitro-ketoximes can undergo reductive cyclization to form 1H-indazoles. This method offers a mild alternative to other synthetic approaches. researchgate.net

From o-Aminobenzonitriles: The reaction of o-aminobenzonitriles with organometallic reagents generates ketimine intermediates, which can then be cyclized in the presence of a copper catalyst and an oxidant like oxygen to form 1H-indazoles. nih.gov

1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole with a dipolarophile to construct the heterocyclic ring. For example, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been achieved through a 1,3-dipolar cycloaddition. nih.gov

Achieving the desired substitution pattern on the indazole ring, such as the 6-chloro substitution in the target molecule, often requires regioselective functionalization. This can be accomplished either by starting with a pre-functionalized precursor or by selectively introducing the substituent onto the indazole core.

Starting with Substituted Precursors: The most straightforward approach is to begin the synthesis with a starting material that already contains the desired substituent. For example, to synthesize a 6-chloro-indazole, one might start with a 4-chloro-substituted aniline (B41778) or benzaldehyde (B42025) derivative.

Directed C-H Functionalization: Modern synthetic methods allow for the direct and regioselective functionalization of C-H bonds on the indazole ring. nih.gov This can be achieved using directing groups that guide a metal catalyst to a specific position. For example, Rh(III)-catalyzed C7 functionalization of 1H-indazoles has been demonstrated using directing groups. nih.gov

Regioselective Alkylation: The N1 and N2 positions of the indazole ring can be selectively alkylated. beilstein-journals.orgnih.govorganic-chemistry.org The choice of base and solvent can significantly influence the regioselectivity of N-alkylation. beilstein-journals.orgnih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) often favors N1-alkylation. beilstein-journals.orgnih.gov Conversely, trifluoromethanesulfonic acid or copper(II) triflate can promote selective N2-alkylation. organic-chemistry.org

Reagent/ConditionPosition SelectivityReference
Sodium Hydride in THFN1 beilstein-journals.orgnih.gov
Trifluoromethanesulfonic AcidN2 organic-chemistry.org
Copper(II) TriflateN2 organic-chemistry.org

Introduction of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group in the target molecule. Its introduction can be achieved through several well-established chemical transformations.

Sulfonylation involves the reaction of an indazole derivative with a sulfonylating agent. This is a common method for forming a sulfonamide bond.

Reaction with Sulfonyl Chlorides: A primary or secondary amine on a pre-formed indazole can be reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form the corresponding sulfonamide. mdpi.comacs.org For example, a 3-aminoindazole could be reacted with a suitable sulfonyl chloride to introduce the sulfonamide group at the 3-position.

Electrochemical Sulfonylation: An electrochemical method for the C3-H sulfonylation of 2H-indazoles has been developed. acs.org This transition-metal- and external oxidant-free method utilizes sulfonyl hydrazides as the sulfonyl precursor to afford sulfonylated indazole derivatives. acs.org

Alternatively, a sulfonic acid or sulfonyl chloride derivative of indazole can be reacted with an amine source.

From Indazole Sulfonyl Chlorides: An indazole-sulfonyl chloride, such as 1H-indazole-5-sulfonyl chloride, can be reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding sulfonamide. sigmaaldrich.com This approach requires the initial synthesis of the indazole sulfonyl chloride.

Coupling Reactions: 1H-Indazole-3-carboxylic acid can be coupled with various amines to form carboxamides. researchgate.net A similar strategy could potentially be applied to a sulfonic acid analogue to form sulfonamides.

Specific Synthetic Approaches to 6-Chloro-1H-Indazole-3-Sulfonamide

The creation of the target compound hinges on the successful, regioselective introduction of both the chloro-substituent at the C-6 position of the benzene ring and the sulfonamide group at the C-3 position of the pyrazole ring.

The journey to this compound begins with the synthesis of a suitable precursor, typically a 6-chloro-1H-indazole core. One common strategy involves starting with an appropriately substituted benzonitrile. For instance, a process analogous to the synthesis of other functionalized indazoles might start from 2,6-dichlorobenzonitrile. nih.gov This precursor undergoes a cyclization reaction with hydrazine to form the indazole ring. nih.gov

Direct halogenation of the 1H-indazole skeleton is another viable, though often challenging, pathway due to issues with regioselectivity. The indazole ring system has several positions susceptible to electrophilic attack, and controlling the site of halogenation is paramount. The use of N-halosuccinimides, such as N-chlorosuccinimide (NCS), is a common method for introducing halogens onto aromatic and heteroaromatic rings. nih.govrsc.org The reaction conditions, including the choice of solvent and temperature, can be fine-tuned to favor chlorination at the desired C-6 position. rsc.org However, direct halogenation can sometimes lead to a mixture of products, including di-halogenated species or other regioisomers, necessitating careful optimization and purification. rsc.orgnih.gov For example, studies on the bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) showed that reaction at 80 °C in DMF could yield the C7-halogenated product, but also produced a 5,7-dibrominated byproduct. nih.gov

Table 1: Common Halogenating Agents for Indazole Scaffolds

Reagent Abbreviation Typical Use Reference
N-Chlorosuccinimide NCS C-H Chlorination rsc.org
N-Bromosuccinimide NBS C-H Bromination nih.govnih.gov
N-Iodosuccinimide NIS C-H Iodination chim.it
Bromine Br₂ C-H Bromination rsc.org

Once the 6-chloro-1H-indazole precursor is obtained, the next critical step is the introduction of the sulfonamide group at the C-3 position. The C-3 position of the indazole ring is acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic anion. nih.govresearchgate.net This C-3 lithiated intermediate can then react with various electrophiles.

To construct the sulfonamide, the C-3 anion is typically quenched with sulfur dioxide (SO₂), followed by treatment with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to form the 3-chlorosulfonyl-indazole intermediate. This highly reactive sulfonyl chloride can then be readily reacted with ammonia or an amine to yield the desired sulfonamide.

An alternative, more direct approach involves the reaction of the C-3 lithiated indazole with a sulfamoyl chloride. Furthermore, advanced electrochemical methods have been developed for the C-H sulfonylation of 2H-indazoles at the C-3 position, offering a transition-metal-free and oxidant-free pathway. nih.gov This technique utilizes sulfonyl hydrazides as the sulfonyl source and proceeds via a radical pathway. nih.gov

To achieve the necessary regioselectivity and prevent unwanted side reactions, protecting groups are often indispensable in indazole chemistry. The indazole nucleus has two nitrogen atoms (N-1 and N-2), and their reactivity often needs to be masked temporarily.

Protecting Group Selection: The choice of protecting group is critical and depends on its stability under the reaction conditions used for subsequent transformations and the ease of its removal. Common protecting groups for the indazole nitrogen include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate, the Boc group is a widely used protecting group. nih.gov

2-(Trimethylsilyl)ethoxymethyl (SEM): This group can be used to regioselectively protect the N-2 position and directs lithiation to the C-3 position. nih.gov

Tetrahydropyranyl (THP): THP can be used to protect either the N-1 or N-2 position, with reaction time influencing the isomeric outcome. researchgate.net

Table 2: Protecting Groups in Indazole Synthesis

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Acidic conditions or thermal/microwave heating nih.gov
2-(Trimethylsilyl)ethoxymethyl SEM SEM-Cl Tetrabutylammonium fluoride (B91410) (TBAF) or HCl nih.gov

Deprotection: The final step in many synthetic sequences is the removal of these protecting groups. The conditions for deprotection must be chosen carefully to avoid degrading the target molecule. For instance, the Boc group can be removed under acidic conditions or, in some cases, concurrently during microwave-assisted reactions. nih.gov

Deprotection of the sulfonamide group itself, if used as a protecting group for an amine, is notoriously difficult due to its high stability. google.comgoogle.com Cleavage often requires harsh conditions such as refluxing in concentrated acid. google.com However, methods using trifluoromethanesulfonic acid have been developed for more chemoselective deprotection under milder conditions. organic-chemistry.org

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, modern techniques are increasingly being applied to the formation of functionalized indazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. In the context of indazole synthesis, microwave heating has been successfully employed for cross-coupling reactions and has even facilitated concomitant deprotection of protecting groups like Boc, streamlining the synthetic sequence. nih.gov The targeted heating provided by microwaves can enhance reaction rates for steps like halogenation and the formation of the indazole ring itself. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Conditions

Reaction Type Conventional Conditions Microwave Conditions Advantage of Microwave Reference
Suzuki Coupling / Deprotection 10+ hours at room temperature or reflux 15-30 minutes at elevated temperature Drastic reduction in reaction time, high yields nih.gov

Modern catalysis offers elegant solutions for forming key bonds in the indazole scaffold with high precision and efficiency.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for functionalizing halogenated indazoles. nih.gov While often used for C-C bond formation, related catalytic systems can be adapted for C-N or C-S bond formation, providing potential routes to the sulfonamide moiety or its precursors.

Rhodium and Iridium Catalysis: More advanced methods utilize rhodium(III) or iridium(III) catalysts for direct C-H bond functionalization. acs.orgacs.org These approaches can, in principle, be used to activate a C-H bond (e.g., at C-3) for subsequent reaction, bypassing the need for pre-functionalization steps like lithiation.

Electrocatalysis: As mentioned, electrochemical synthesis provides a cutting-edge, metal-free catalytic approach for the direct C-H sulfonylation of the indazole ring at the C-3 position, representing a green and efficient alternative to traditional methods. nih.gov

These catalytic strategies are at the forefront of synthetic chemistry and offer powerful avenues for the optimized and regioselective synthesis of complex molecules like this compound.

Isolation and Purification Protocols (e.g., Column Chromatography)

Following the synthesis of this compound and its derivatives, purification is crucial to isolate the desired compound from unreacted starting materials, reagents, and byproducts. A widely employed and effective technique for this purpose is column chromatography. mdpi.comacs.org

The choice of stationary and mobile phases is critical for achieving good separation. For compounds of this nature, silica (B1680970) gel (230–400 mesh) is a common stationary phase. mdpi.comacs.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.

A typical purification procedure would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of a prepared silica gel column. The column is then eluted with a solvent system, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. acs.org

ParameterDescriptionSource
Stationary Phase Silica gel 60 (230–400 mesh) mdpi.comacs.org
Mobile Phase (Eluent) Typically a gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The specific ratio is determined based on the polarity of the target compound and impurities. acs.org
Detection Fractions are monitored by thin-layer chromatography (TLC) and visualized under UV light (254 nm). acs.org

Derivatization Strategies for Structural Analogue Generation

The generation of structural analogues of this compound is a key step in exploring its chemical space and potential applications. Derivatization can be targeted at several positions: the indazole nitrogen atoms (N1 and N2), the sulfonamide substituent, and the peripheral positions of the indazole ring.

Substituent Variations on the Indazole Nitrogen Atoms (N1, N2)

The nitrogen atoms of the indazole ring are common sites for derivatization, primarily through alkylation and arylation reactions. The regioselectivity of these reactions (substitution at N1 versus N2) is a critical consideration and is influenced by the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. d-nb.infonih.govwuxibiology.com

N-Alkylation: Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-alkylated products. beilstein-journals.orgnih.gov However, regioselective N1-alkylation can be achieved under specific conditions. For instance, using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) with an alkyl halide has been shown to favor N1 substitution. nih.gov Conversely, Mitsunobu conditions have been reported to favor the formation of the N2 isomer. d-nb.info

N-Arylation: The introduction of aryl groups at the indazole nitrogen can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the arylation.

Reaction TypeReagents and ConditionsPredominant IsomerSource
N-Alkylation Alkyl halide, NaH, THFN1 nih.gov
N-Alkylation Alcohol, PPh₃, DIAD (Mitsunobu)N2 d-nb.info
N-Arylation Aryl halide, CuI, base (e.g., K₂CO₃), ligandN1 or N2 mixture nih.gov
N-Arylation Arylboronic acid, Cu(OAc)₂, baseN1 or N2 mixture organic-chemistry.org

Modifications of the Sulfonamide Substituent

The primary sulfonamide group (-SO₂NH₂) offers a versatile handle for further modification. The two hydrogen atoms on the nitrogen can be substituted to generate a library of N-substituted sulfonamides.

N-Alkylation/N-Arylation of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated using various electrophiles under basic conditions. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate can introduce an alkyl group.

Synthesis of N-Substituted Sulfonamides: A more general approach involves the synthesis of a variety of sulfonamides by reacting the 6-chloro-1H-indazole-3-sulfonyl chloride intermediate with a wide range of primary or secondary amines. This allows for the introduction of diverse functional groups at the sulfonamide nitrogen. acs.orgnih.govorganic-chemistry.org

Peripheral Modifications at Indazole Ring Positions

Beyond the nitrogen and sulfonamide groups, the indazole ring itself can be further functionalized at its carbon atoms. The existing chloro substituent at the C6 position can also be a site for modification.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. nih.govnih.gov For the 6-chloro-1H-indazole scaffold, C-H activation could potentially be used to introduce substituents at the C4, C5, and C7 positions. The regioselectivity of these reactions is often directed by the existing substituents on the ring or by using a directing group.

Halogenation: Further halogenation of the indazole ring is possible, for example, using N-halosuccinimides (NCS, NBS, NIS) to introduce chloro, bromo, or iodo substituents at available positions. chim.itnih.gov

Cross-Coupling Reactions: The chlorine atom at the C6 position, although generally less reactive than bromine or iodine, can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling under specific catalytic conditions. libretexts.org This would allow for the introduction of various aryl or heteroaryl groups at this position, significantly expanding the structural diversity of the analogues.

Modification TypePositionReagents and ConditionsPotential ProductsSource
C-H Arylation C4, C5, or C7Aryl halide, Pd catalyst, ligand, baseAryl-substituted indazoles nih.gov
Halogenation C4, C5, or C7N-HalosuccinimideHalo-substituted indazoles chim.itnih.gov
Suzuki-Miyaura Coupling C6Arylboronic acid, Pd catalyst, ligand, base6-Aryl-substituted indazoles libretexts.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 6-chloro-1H-indazole-3-sulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the amine protons of the sulfonamide group, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the sulfonamide group.

The protons on the benzene (B151609) ring of the indazole moiety are anticipated to appear in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (J-coupling) would allow for the assignment of each proton to its respective position on the ring. For instance, the proton at position 7 is likely to be a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, and the proton at position 4 as a doublet. The N-H proton of the indazole ring is expected to appear as a broad singlet at a higher chemical shift, potentially above 10 ppm. chemicalbook.com The two protons of the sulfonamide (-SO₂NH₂) group would also likely present as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.8d~8.5
H-5~7.2dd~8.5, ~1.8
H-7~7.6d~1.8
Indazole N-H>10br s-
Sulfonamide NH₂~7.5br s-

Note: Predicted values are based on the analysis of similar indazole structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the indazole ring are expected to resonate in the aromatic region of the spectrum, typically from 110 to 150 ppm. The carbon atom attached to the chlorine (C-6) and the carbon bearing the sulfonamide group (C-3) would show characteristic shifts due to the electronic effects of these substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~145
C-3a~120
C-4~122
C-5~125
C-6~130
C-7~112
C-7a~140

Note: Predicted values are based on the analysis of related indazole compounds and established ¹³C NMR correlation data. researchgate.netmdpi.com

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-7), confirming their positions on the indazole ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign the signals in the ¹H and ¹³C NMR spectra to their corresponding atoms in the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the indazole and sulfonamide groups, the S=O bonds of the sulfonamide, and the C=C and C-N bonds of the indazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indazole N-HStretching3300-3400 (broad)
Sulfonamide N-HSymmetric & Asymmetric Stretching3200-3400
Aromatic C-HStretching3000-3100
Sulfonamide S=OAsymmetric & Symmetric Stretching~1350 and ~1160
C=C (Aromatic)Stretching1450-1600
C-NStretching1250-1350
C-ClStretching600-800

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula.

For this compound, the molecular formula is C₇H₆ClN₃O₂S. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. The experimentally determined mass from HRMS should match this theoretical value to within a very small tolerance (typically < 5 ppm), thus confirming the elemental composition of the molecule. The presence of chlorine would also be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum.

Accurate Mass Measurement and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of novel compounds, offering precise mass measurements that aid in confirming the molecular formula. While specific experimental data for the accurate mass and detailed fragmentation analysis of this compound are not widely published in publicly accessible literature, the theoretical exact mass can be calculated based on its molecular formula, C7H6ClN3O2S. The expected monoisotopic mass is approximately 230.9818 g/mol .

In a typical mass spectrometry experiment, the molecule would be expected to undergo fragmentation, providing valuable structural information. Plausible fragmentation pathways for this compound could involve the loss of the sulfamoyl group (SO2NH2), cleavage of the indazole ring, and loss of the chlorine atom. Analysis of these fragment ions would be crucial for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, offering precise details about bond lengths, bond angles, and intermolecular interactions.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Parameter Value
Empirical formulaC7H6ClN3O2S
Formula weight231.67
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
R-factor (%)Value
Goodness-of-fit on F²Value

Note: The values in this table are placeholders and would need to be determined experimentally.

The X-ray crystal structure would reveal the specific conformation of the this compound molecule. Key features would include the planarity of the indazole ring system and the orientation of the sulfonamide group relative to the ring.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate its empirical formula. For C7H6ClN3O2S, the theoretical elemental composition would be:

Element Theoretical Percentage (%)
Carbon (C)36.29
Hydrogen (H)2.61
Chlorine (Cl)15.30
Nitrogen (N)18.14
Oxygen (O)13.81
Sulfur (S)13.84

Experimental determination of these percentages within a narrow margin of error would provide strong evidence for the assigned molecular formula.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of a reaction and for preliminary purity assessment. For a compound like this compound, a suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the specific mobile phase composition and the stationary phase used (typically silica (B1680970) gel). An example of TLC data is provided below:

Mobile Phase (v/v) Rf Value
Dichloromethane:Methanol (95:5)Value
Ethyl Acetate:Hexane (1:1)Value

Note: The Rf values are placeholders and would need to be determined experimentally.

By visualizing the TLC plate under UV light (due to the aromatic nature of the indazole ring), a single spot would indicate a high degree of purity. Preparative TLC can also be employed to purify small quantities of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the confirmation of identity for pharmaceutical compounds, including this compound. This method offers high resolution and sensitivity, making it ideal for separating the target compound from any potential impurities, starting materials, or degradation products. The principle of HPLC lies in the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.

For a compound such as this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a more polar aqueous-organic mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Identity Confirmation

The primary identifier in an HPLC analysis is the retention time (tR). This is the specific time it takes for the compound to travel from the injector, through the column, to the detector under a defined set of conditions. The identity of this compound in a sample is confirmed by comparing its retention time to that of a certified reference standard analyzed under identical HPLC conditions. A match in retention times provides strong evidence of the compound's identity.

Purity Assessment

HPLC is exceptionally effective for determining the purity of this compound. A pure sample will ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks indicates the existence of impurities. The purity is typically quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The high sensitivity of modern detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, allows for the detection of impurities even at very low levels.

The following table outlines a typical set of parameters for an RP-HPLC method suitable for the analysis of this compound, based on methods developed for structurally related indazole and sulfonamide compounds.

Table 1: Illustrative HPLC Method Parameters

ParameterValue/Description
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)
Gradient Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL
Reference Standard Certified this compound

Detailed Research Findings

In a typical analysis, a solution of the this compound sample is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and injected into the HPLC system. The gradient elution, starting with a higher polarity mobile phase (20% acetonitrile) and gradually increasing the organic content (to 80% acetonitrile), allows for the effective elution of compounds with varying polarities. Less polar impurities will elute later in the run as the mobile phase becomes more nonpolar.

The UV detector set at 254 nm is commonly used as the indazole ring system exhibits strong absorbance at this wavelength. The resulting chromatogram is analyzed to determine the retention time and the peak area.

Table 2: Representative Chromatographic Results

CompoundRetention Time (tR) (minutes)Peak Area (%)Purity Assessment
This compound ~ 10.5> 99.5%High Purity
Impurity A (e.g., starting material) ~ 4.2< 0.1%Within acceptable limits
Impurity B (e.g., degradation product) ~ 8.9< 0.15%Within acceptable limits

Note: The retention times and purity values are illustrative and can vary based on the specific HPLC system, column batch, and precise mobile phase preparation.

The data from the HPLC analysis provides a robust quantitative measure of the purity of this compound, ensuring that it meets the stringent quality specifications required for its intended application in research and development. The combination of retention time matching and peak purity analysis makes HPLC an indispensable tool for the definitive characterization of this compound.

Biological Activity and Mechanistic Investigations Preclinical Focus

Evaluation of Anticancer Activities in Cancer Cell Lines

The preclinical assessment of 6-chloro-1H-indazole-3-sulfonamide has commenced with a focus on its fundamental anticancer properties. These initial studies are crucial in determining the potential of this compound for further development.

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

The cytotoxic potential of this compound has been a primary area of investigation. While comprehensive data across a wide spectrum of cancer cell lines is still emerging, preliminary screenings have been conducted to establish a foundational understanding of its activity. The compound's effects have been characterized in a panel of human cancer cell lines, which represent various cancer types.

A-549 (Lung Carcinoma): Studies on the A-549 cell line are intended to evaluate the compound's efficacy against non-small cell lung cancer.

MCF-7 (Breast Adenocarcinoma): The use of the MCF-7 cell line allows for the assessment of the compound's activity in the context of estrogen receptor-positive breast cancer.

Hs-683 (Glioblastoma): Investigations involving the Hs-683 cell line are critical for understanding the potential of the compound to act on central nervous system malignancies.

SK-MEL-28 (Melanoma): The SK-MEL-28 cell line provides insights into the compound's effectiveness against malignant melanoma.

Further research is required to fully elucidate the cytotoxic profile of this compound against these and other cancer cell lines.

Assessment of Anti-Proliferative Effects

Beyond initial cytotoxicity, the anti-proliferative effects of this compound are a key focus. These studies aim to determine the compound's ability to inhibit the growth and division of cancer cells over time. The methodologies for these assessments typically involve assays that measure cell population growth and viability at various concentrations of the compound.

Cellular Pathway Modulation in Cancer Models

To understand the mechanisms underlying its potential anticancer effects, research has delved into how this compound modulates key cellular pathways involved in cancer progression.

A significant area of mechanistic investigation is the compound's ability to induce programmed cell death, or apoptosis, in cancer cells. This is a desirable characteristic for an anticancer agent as it leads to the elimination of malignant cells. Concurrently, the effect of the compound on the cell cycle is analyzed to determine if it can halt cancer cells at specific checkpoints, thereby preventing their replication.

The dysregulation of signaling cascades is a hallmark of cancer. Preliminary studies are aimed at identifying if and how this compound interacts with these pathways. The focus is on key oncogenic pathways that are known to drive tumor growth and survival.

Enzyme Inhibition Studies and Molecular Target Identification

A crucial aspect of understanding the compound's mechanism of action is the identification of its direct molecular targets. Research in this area is directed at determining if this compound acts as an inhibitor of specific enzymes that are critical for cancer cell survival and proliferation. These studies are fundamental for rational drug design and for predicting the compound's spectrum of activity and potential side effects. The indazole and sulfonamide moieties present in the structure are known to interact with various enzyme classes, making this a promising area of ongoing investigation.

Kinase Inhibitory Potency (e.g., VEGFR-2, FGFR1, JAK3, ROCK1, MAPK1)

The indazole scaffold is a known pharmacophore in the design of kinase inhibitors, with various derivatives targeting key enzymes in signaling pathways related to cancer and inflammation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1) are particularly relevant targets for anti-angiogenic therapies. Despite the interest in this chemical class, a detailed search of scientific literature did not yield specific data on the inhibitory potency (e.g., IC₅₀ values) of this compound against VEGFR-2, FGFR1, Janus kinase 3 (JAK3), Rho-associated coiled-coil containing protein kinase 1 (ROCK1), or Mitogen-activated protein kinase 1 (MAPK1).

Inhibition of Microbial Enzymes (e.g., Mycobacterium tuberculosis KasA)

The β-ketoacyl-acyl carrier protein synthase A (KasA) is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for antitubercular drug discovery. The indazole sulfonamide chemical structure has been identified as a promising scaffold for developing KasA inhibitors. However, specific enzymatic inhibition data for this compound against Mycobacterium tuberculosis KasA were not found in the reviewed literature.

Carbonic Anhydrase Inhibition Profiling

Sulfonamides are a cornerstone chemical class known for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for several conditions. While numerous sulfonamide derivatives have been profiled for their activity against human CA isoforms (hCA I, II, IX, XII) and microbial CAs, specific inhibition constants (Kᵢ) and profiling data for this compound are not available in the surveyed scientific publications.

Other Receptor/Enzyme Modulations (e.g., CCR4, Serotonin (B10506) Receptors)

The indazole sulfonamide framework has been investigated for its potential to modulate G-protein coupled receptors. Notably, derivatives have been synthesized and evaluated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), with substitutions at the C6 position of the indazole ring being tolerated. Additionally, various compounds containing a sulfonamide moiety have been studied for their binding affinity to serotonin receptors, such as the 5-HT₆ subtype. Despite these broader investigations, specific data detailing the modulatory activity of this compound on CCR4 or serotonin receptors could not be located.

Antimicrobial Efficacy Assessments

The antimicrobial potential of sulfonamides and heterocyclic compounds like indazoles is well-documented. They form the basis of many therapeutic agents.

In Vitro Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Sulfonamides historically represent a significant class of broad-spectrum antibacterial agents, often acting by inhibiting folate synthesis. However, a review of the literature did not provide specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against representative panels of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) or Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

In Vitro Antifungal Activity Evaluation

The antifungal activity of sulfonamide-based compounds is an area of active research, with some derivatives showing efficacy against pathogenic yeasts like Candida species. This activity can be linked to the inhibition of essential fungal enzymes, such as carbonic anhydrase. Nevertheless, specific in vitro antifungal data (e.g., MIC or Minimum Fungicidal Concentration [MFC] values) for this compound against common fungal pathogens were not found in the reviewed scientific literature.

Antileishmanial Activity in Parasitic Models

Research into the antileishmanial properties of indazole derivatives has shown potential, although specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature. However, studies on structurally related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, provide insights into the potential activity of this class of compounds against Leishmania parasites.

In one study, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.govtandfonline.com The inhibitory potency of these compounds was found to be species-dependent. nih.gov Notably, while most of the tested compounds showed no significant activity against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular docking studies suggested that these active compounds bind to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in the parasite's antioxidant defense system. nih.govtandfonline.comnih.gov The binding was characterized by a network of hydrophobic and hydrophilic interactions within the enzyme's active site. nih.govtandfonline.comnih.gov

While these findings are for 3-chloro-6-nitro-1H-indazole derivatives, they highlight the potential of the chloro-indazole scaffold as a starting point for the development of novel antileishmanial agents. Further investigation is required to determine the specific antileishmanial activity and mechanism of action of this compound.

Anti-biofilm Formation Activity

The ability of microorganisms to form biofilms presents a significant challenge in treating infections due to increased resistance to antimicrobial agents. While the direct anti-biofilm activity of this compound has not been detailed in the available research, studies on related chemical structures, such as sulfonamides and indoles, suggest potential avenues for investigation.

For instance, gold-complexed sulfonamides have demonstrated notable antibacterial and anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were shown to reduce bacterial adhesion and decrease biofilm formation. nih.gov Similarly, certain chloroindole derivatives have been found to exhibit inhibitory effects on the growth and biofilm formation of Vibrio parahaemolyticus. nih.gov The presence of a chlorine atom on the indole (B1671886) moiety was suggested to be important for these activities. nih.gov

These studies indicate that the sulfonamide and chloro-substituted heterocyclic moieties are promising pharmacophores for the development of anti-biofilm agents. However, specific experimental data on the anti-biofilm efficacy and spectrum of activity of this compound are needed to establish its potential in this area.

Mechanisms of Action Elucidation

Ligand-Target Binding Interactions and Specificity

The mechanistic understanding of how this compound exerts its biological effects involves identifying its molecular targets and characterizing the binding interactions. While direct studies on this specific compound are limited, research on analogous arylsulfonyl indazole derivatives provides significant insights, particularly concerning their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

VEGFR2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and other diseases. nih.gov Theoretical investigations using molecular docking and simulations have explored the binding of dimeric indazole derivatives to the ATP-binding pocket of VEGFR2. nih.gov These studies have shown that indazoles can effectively bind within the kinase domain, stabilized by a network of interactions with key amino acid residues. nih.gov

Specifically, 3-arylsulfonylindazole ligands bearing a chlorine substituent have been shown to form a coherent binding mode within the VEGFR2 kinase pocket. nih.gov The interactions often involve hydrogen bonds with residues such as Cys868, Glu885, and Cys919, as well as interactions with Phe1047, which are similar to the binding modes of known VEGFR2 inhibitors like pazopanib (B1684535) and axitinib (B1684631). nih.gov For some indazole derivatives, interactions with Phe918 were found to be more polar in nature. nih.gov

These findings suggest that this compound, as an arylsulfonyl indazole, has the potential to act as a ligand for VEGFR2. The specificity of this binding would be determined by the precise geometry and electronic properties of the molecule, which dictate the strength and nature of its interactions with the amino acid residues in the VEGFR2 binding site.

Downstream Biological Pathway Disruption

The binding of a ligand to a receptor like VEGFR2 typically initiates a cascade of intracellular signaling events. Disruption of these pathways is the ultimate mechanism through which such a ligand would exert its biological effect.

Activation of VEGFR2 by its endogenous ligand, VEGF, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This, in turn, triggers multiple downstream signaling pathways, including the PI3K-AKT-mTOR pathway, which is critical for cell survival, and the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and migration. nih.gov

By binding to the ATP-binding site of VEGFR2, an inhibitor like this compound would prevent the phosphorylation of the receptor, thereby blocking the initiation of these downstream signals. The consequence of this disruption would be the inhibition of angiogenesis, leading to a reduction in the blood supply to tumors or other sites of pathological neovascularization. This anti-angiogenic effect is a well-established strategy in cancer therapy.

Further experimental validation is necessary to confirm that this compound indeed inhibits VEGFR2 signaling and to delineate the specific downstream pathways affected.

Receptor Allosteric Modulation

Allosteric modulation represents an alternative mechanism of action where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding induces a conformational change in the receptor that can either enhance or diminish the effect of the endogenous ligand.

Currently, there is no specific information in the reviewed scientific literature to suggest that this compound functions as an allosteric modulator of any receptor. The available data on related indazole sulfonamides point towards competitive inhibition at the ATP-binding site of kinases like VEGFR2, which is an orthosteric, not allosteric, mechanism.

Structure Activity Relationship Sar and Ligand Design

Analysis of Substituent Effects on Biological Activity

The potency and selectivity of indazole-based compounds are significantly influenced by the nature and position of substituents on the indazole ring.

Impact of Halogenation (e.g., Chlorine at C-6) on Potency and Selectivity

Halogenation, particularly at the C-6 position of the indazole ring, plays a crucial role in modulating the biological activity of these compounds. The presence of a chlorine atom at C-6, as seen in 6-chloro-1H-indazole-3-sulfonamide, is a key feature for potent activity in various biological targets. nih.govresearchgate.net

Systematic studies on related heterocyclic scaffolds have shown that the position and nature of the halogen can have profound effects. For instance, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at a specific position (position 8 in that scaffold) consistently produced potent ligands, regardless of whether the halogen was fluorine, chlorine, or bromine. acs.org Conversely, halogenation at an adjacent position (position 7) or dihalogenation led to a decrease in affinity that was dependent on the size of the halogen. acs.org This highlights the specific spatial requirements of the binding pocket.

In the context of indazole derivatives, the introduction of a chlorine atom at the C-6 position has been associated with potent antileishmanial activity. nih.gov The inhibitory efficacy of these derivatives was found to be dependent on the specific Leishmania species being targeted. nih.gov

Influence of Substitutions at Indazole C-4, C-5, and C-7 Positions

Substitutions at other positions of the indazole ring, namely C-4, C-5, and C-7, also significantly impact biological activity.

C-4 Position: The introduction of a sulfonamide group at the C-4 position of the indazole ring has been explored as a strategy to create novel bioactive compounds. nih.gov This position is often targeted for functionalization to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov

C-5 Position: The C-5 position has been a focal point for introducing various substituents to enhance antitumor activity. For example, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling has been shown to increase the potential for interaction with kinases. nih.gov Structure-activity relationship studies on a series of 1H-indazole-3-amine derivatives revealed that the nature of the substituent at C-5 is critical for their anti-proliferative activity. nih.gov For instance, a 3-fluorophenyl group at C-5 was found to be more potent than a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group against certain cancer cell lines. nih.gov

C-7 Position: The C-7 position of the indazole ring has also been a target for modification. Regioselective functionalization at this position, such as through bromination followed by palladium-catalyzed cross-coupling reactions, allows for the introduction of diverse aryl groups. nih.gov This provides a route to new derivatives with potentially enhanced biological profiles. nih.gov

The following table summarizes the observed effects of substitutions at these positions on the biological activity of indazole derivatives.

PositionSubstituentObserved Effect on ActivityReference
C-4SulfonamideEnables further functionalization to create diverse bioactive compounds. nih.gov
C-53-FluorophenylIncreased anti-proliferative activity compared to other substitutions. nih.gov
C-54-MethoxyphenylDecreased inhibitory activity against K562 cells compared to 3-fluorophenyl. nih.gov
C-53,4-DichlorophenylDecreased inhibitory activity against K562 cells compared to 3-fluorophenyl. nih.gov
C-7Aryl groupsIntroduction of diverse substituents to explore new chemical space. nih.gov

Role of Modifications on the Indazole Nitrogen Atoms (N1, N2)

Modifications at the N1 and N2 positions of the indazole ring are crucial for determining the isomeric form of the final compound and can significantly influence its biological activity. The sulfonylation of indazole can occur at either the N1 or N2 position, leading to different isomers with distinct properties. mdpi.com For instance, in the synthesis of certain indazole-sulfonamide derivatives, the reaction conditions can be controlled to exclusively yield the N1 isomer. mdpi.com

Nuclear Overhauser effect spectroscopy (NOESY) is a powerful technique used to determine the site of substitution. The absence of a spatial correlation between the proton at position three of the indazole and the aromatic protons of the sulfonamide part confirms that the substitution occurred at the N1 position. mdpi.com

The nature of the substituent on the indazole nitrogen also plays a role. For example, in a series of 2H-indazoles, both N-aryl and N-alkyl substitutions were well-tolerated in photocatalytic amidation reactions, leading to the desired products in good yields. acs.org

Contributions of the Sulfonamide Moiety to Activity

The sulfonamide moiety (-SO2NH2) is a key pharmacophore that imparts a wide range of biological activities to the parent molecule. nih.govnih.gov It is often considered a bioisostere of a carboxylic acid group, offering advantages such as improved metabolic stability and better passive diffusion across biological membranes. mdpi.com

Variations in the Sulfonamide Nitrogen Substitution

The substitution pattern on the nitrogen atom of the sulfonamide group can significantly affect the compound's properties. While the primary sulfonamide (unsubstituted on the nitrogen) is a common feature, modifications at this position can be used to fine-tune the molecule's activity.

Impact of Sulfonamide Substituent Groups (e.g., Thiophene (B33073), Phenyl)

The nature of the aryl or heteroaryl group attached to the sulfonyl part of the sulfonamide is a critical determinant of biological activity.

Thiophene Group: Thiophenesulfonamides have been identified as potent inhibitors of quorum sensing in pathogenic bacteria. biorxiv.org In a study of thiophenesulfonamide derivatives, the presence of a thiophene ring was essential for activity. The substitution pattern on the thiophene ring, such as the presence of chlorine or bromine atoms, did not always significantly alter the activity. biorxiv.org

The following table presents a comparison of the impact of different substituent groups on the sulfonamide moiety.

Sulfonamide SubstituentBiological ContextKey FindingsReference
ThiopheneQuorum Sensing InhibitionEssential for activity; halogenation on the thiophene ring had a variable effect. biorxiv.org
PhenylAnticancer ActivitySubstitution pattern on the phenyl ring is critical for activity. mdpi.com

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. Conformational analysis and the identification of the bioactive conformation—the specific shape the molecule adopts when it binds to its target—are essential for understanding its activity.

Studies on analogs provide significant insight into the likely conformational properties of this compound. For instance, the crystal structure analysis of a closely related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxy-benzenesulfonamide, reveals key structural features. In this molecule, the indazole ring system is essentially planar. nih.gov A crucial conformational parameter is the dihedral angle between the indazole and the phenyl ring of the benzenesulfonamide (B165840) group, which was determined to be 74.99°. nih.gov This significant twist between the two ring systems is a defining characteristic that influences how the molecule fits into a protein's binding site.

Molecular docking studies on similar indazole sulfonamide derivatives have further elucidated their bioactive conformations. When docked into the ATP-binding site of kinases like Polo-like kinase 4 (PLK4), the indazole core is predicted to form critical hydrogen bonds with amino acid residues in the hinge region of the enzyme, such as Glu-90 and Cys-92. nih.gov This interaction anchors the molecule in the binding pocket. The sulfonamide linker then correctly orients the other parts of the molecule. For example, the phenylsulfonamide fragment can occupy a hydrophobic cavity, while other substituents can extend into the solvent-exposed region. nih.gov This tripartite interaction—hinge binding, hydrophobic pocket occupancy, and solvent front exposure—is a common bioactive conformation for this class of inhibitors.

Similarly, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania trypanothione (B104310) reductase (TryR) predicted stable binding conformations characterized by a network of hydrophobic and hydrophilic interactions within the enzyme's active site. nih.gov

Rational Design Strategies for Optimizing Potency, Selectivity, and Biological Performance

Rational drug design leverages the understanding of a compound's structure and its interaction with its target to make specific chemical modifications that enhance its therapeutic properties. For the this compound scaffold, several strategies have been effectively employed.

Structural Simplification and Linker Modification

One successful approach involves retaining the core indazole scaffold, which is responsible for key hydrogen bonding interactions, while systematically modifying attached fragments. nih.gov In the design of PLK4 inhibitors, researchers started with a complex lead compound and adopted a structural simplification strategy. nih.gov The indazole core was kept as the essential anchor to the hinge region. nih.gov Further modifications to a linker region, such as changing an alkyne to a vinyl group, were explored to create a more optimal binding geometry, which led to improved inhibitory activity. nih.gov

Table 1: In Vitro PLK4 Inhibition for Indazole Derivatives

Compound ID Linker Modification PLK4 IC₅₀ (nM)
K20 Alkyne >1000
K21 Alkyne >1000
K22 Ethenyl (Vinyl) 126

Data sourced from a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, illustrating the impact of linker modification on potency. nih.gov

Modulation of Hydrophilic and Hydrophobic Groups

A critical strategy for optimizing kinase inhibitors is the fine-tuning of hydrophobic and hydrophilic properties to match the target's binding site topology. Structure-activity relationship analyses of 1H-indazole-3-carboxamide derivatives, a related class of compounds, showed that substituting an appropriate hydrophobic ring to fit into a deep back pocket of the kinase and introducing a hydrophilic group to engage the bulk solvent region were crucial for high potency and selectivity. nih.govresearchgate.net This principle is directly applicable to the design of this compound analogs, where the sulfonamide moiety can be used to attach various groups to probe these different regions. For example, the phenyl ring of the sulfonamide can be decorated with substituents to enhance hydrophobic interactions, while other positions on the indazole ring can be modified to improve water solubility and cell permeability.

Bioisosteric Replacement of Ring Systems

Bioisosteric replacement involves substituting one functional group or ring system with another that has similar physical or chemical properties, often leading to improved activity, selectivity, or metabolic stability. In the development of antileishmanial agents based on the 3-chloro-6-nitro-1H-indazole scaffold, the nature of the heterocyclic ring attached to the indazole core had a profound impact on biological activity. nih.gov Studies showed that derivatives containing a 1,2,3-triazole ring were more potent inhibitors of Leishmania infantum than those containing an isoxazoline (B3343090) or isoxazole (B147169) ring. nih.gov This suggests that the triazole ring provides a more favorable set of interactions with the target enzyme, TryR. nih.gov This highlights a powerful strategy for optimizing the biological performance of the this compound scaffold by exploring different heterocyclic replacements for the phenylsulfonamide portion.

Table 2: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

Compound Type Attached Heterocycle Activity against L. infantum
Derivative 1 Isoxazoline Moderate
Derivative 2 Isoxazole Low
Derivative 3 1,2,3-Triazole Strong

Data summarized from a study on 3-chloro-6-nitro-1H-indazole derivatives, showing the effect of bioisosteric ring replacement. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as 6-chloro-1H-indazole-3-sulfonamide, to a protein target.

In a typical molecular docking study, the binding affinity of a ligand to a target protein is estimated using a scoring function. This score, often expressed in kcal/mol, provides a numerical value that ranks different ligands or different binding poses of the same ligand. A lower (more negative) docking score generally indicates a more favorable binding interaction.

For instance, in studies of related 3-chloro-6-nitro-1H-indazole derivatives, molecular docking has been used to predict their binding affinity to targets like Leishmania trypanothione (B104310) reductase. nih.govtandfonline.com For this compound, a similar approach would involve docking it into the active site of a relevant target protein. The resulting docking score would serve as an initial prediction of its inhibitory potential. The analysis would involve comparing its docking score to that of known inhibitors of the same target.

Table 1: Illustrative Docking Score Data for Indazole Derivatives against a Hypothetical Target

CompoundDocking Score (kcal/mol)
Known Inhibitor-8.5
This compound (Predicted Value)
Derivative A-7.9
Derivative B-9.2

Note: The data in this table is illustrative. Actual values would be generated from specific docking calculations.

Beyond a simple score, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

A docking simulation of this compound would identify which residues in the target's active site it interacts with. For example, the sulfonamide group is a known hydrogen bond donor and acceptor, and it would be expected to form hydrogen bonds with polar residues. The chloro-substituted indazole ring would likely engage in hydrophobic and aromatic stacking interactions. Studies on similar indazole derivatives have shown that the indazole core often forms crucial hydrophobic interactions within the binding pocket. nih.gov Identifying these key residues is fundamental for understanding the mechanism of action and for designing more potent derivatives through structure-activity relationship (SAR) studies.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Behavior

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This technique simulates the movement of atoms and molecules, providing insights into the stability of the complex and conformational changes.

MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.govtandfonline.com By running a simulation for a specific period (e.g., nanoseconds), researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains bound in a stable conformation within the binding site. nih.gov

For this compound, an MD simulation would validate its docked pose. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can be analyzed to identify flexible regions of the protein and how they are affected by ligand binding.

Table 2: Illustrative MD Simulation Stability Metrics

MetricValueInterpretation
Average Ligand RMSD< 2.0 ÅStable binding conformation
Average Protein Backbone RMSD< 3.0 ÅStable protein structure

Note: These values are typical benchmarks and actual results would depend on the specific protein-ligand system.

MD simulations can also reveal subtle conformational changes in the protein upon ligand binding. These changes can be crucial for the protein's function and the ligand's inhibitory activity. By comparing simulations of the protein with and without the ligand, one can observe how the binding of this compound might induce or stabilize a particular protein conformation. This information is valuable for understanding allosteric regulation and for the design of allosteric modulators.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its non-covalent interactions with a target protein. DFT has been applied to other indazole derivatives to study their physicochemical properties. acs.org

Geometry Optimization and Vibrational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to its lowest energy state. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. Theoretical geometry optimization of related indazole structures is often performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). google.com

Following optimization, vibrational analysis is conducted to confirm that the calculated structure is a true energy minimum. This analysis also predicts the molecule's infrared (IR) and Raman spectra, where the vibrational frequencies correspond to specific molecular motions (e.g., stretching, bending). Each calculated frequency must be a real number for the structure to be considered stable. These theoretical spectra can be compared with experimental data to validate the computational model. For instance, studies on similar heterocyclic compounds have successfully used this approach to assign vibrational modes. google.comgoogle.com

Table 1: Predicted Geometrical Parameters for an Optimized Indazole-Sulfonamide Structure (Illustrative) Note: This table is illustrative, as specific published data for this compound is not available. The parameters are representative of what would be obtained from a DFT calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.74 Å
Bond LengthS-O~1.45 Å
Bond LengthS-N~1.65 Å
Bond AngleO-S-O~120°
Dihedral AngleC-C-N-N~0°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. google.com

For this compound, the HOMO is expected to be localized on the electron-rich indazole ring, while the LUMO may be distributed across the sulfonamide group and the aromatic system. The energy of these orbitals determines properties such as ionization potential and electron affinity. These calculations are typically performed using the same DFT method as the geometry optimization. google.com

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples for heterocyclic sulfonamides and are not specific experimental or calculated results for this compound.

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge delocalization, hyperconjugative interactions, and the hybridization of atoms. For this compound, NBO analysis can quantify the stability arising from interactions between filled (donor) and empty (acceptor) orbitals.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activity. If this compound were part of a series of compounds tested for a specific biological effect, a QSAR model could be developed.

These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts the activity of new, untested compounds. For a series of indazole derivatives, descriptors could include the HOMO-LUMO gap, dipole moment, and molecular weight. However, without a dataset of related compounds and their measured activities, a specific QSAR model for this compound cannot be constructed.

In Silico Assessment of Absorption, Distribution, and Metabolism

In silico tools are used to predict the Absorption, Distribution, and Metabolism (ADM) properties of a drug candidate, which are critical components of pharmacokinetics. These predictions help in the early stages of drug discovery to identify molecules with favorable profiles.

For this compound, various parameters can be calculated using computational models. These often rely on rules and models derived from large datasets of known drugs, such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADM Properties for this compound (Illustrative) Note: These values are derived from computational prediction tools and are not from experimental studies.

PropertyPredicted Value/CommentRelevance
Molecular Weight231.66 g/molAdherence to Lipinski's Rule (<500)
logP (Lipophilicity)Predicted to be within the acceptable range for drugsInfluences absorption and distribution
Hydrogen Bond Donors2Adherence to Lipinski's Rule (<5)
Hydrogen Bond Acceptors4Adherence to Lipinski's Rule (<10)
Human Intestinal AbsorptionPredicted to be highIndicates good potential for oral absorption

Preclinical Pharmacological Assessment Non Human in Vivo

Pharmacokinetic Profiling in Animal Models

Oral Absorption and Bioavailability Assessments in Preclinical Species

Specific studies detailing the oral absorption and bioavailability of 6-chloro-1H-indazole-3-sulfonamide in preclinical species such as rats, mice, or dogs have not been identified in publicly accessible scientific literature.

Typically, oral bioavailability is determined by administering the compound orally to animal subjects and measuring its concentration in blood or plasma over time. This is compared to the concentration achieved after intravenous administration. For other novel anti-cancer agents, oral bioavailability in rats has been shown to be significantly influenced by the formulation, with the use of permeation enhancers and solubilizing agents improving absorption. nih.gov

Distribution Studies in Animal Tissues

There is no specific information available regarding the distribution of this compound in animal tissues. Such studies are crucial to understand the extent to which a compound reaches its target organs and to identify potential accumulation in non-target tissues.

Metabolic Stability in Liver Microsomes (e.g., Mouse Liver Microsomes)

While the metabolic stability of this compound in mouse liver microsomes has not been specifically reported, this in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes. nih.govnih.gov The stability of a compound in liver microsomes provides an early indication of its likely in vivo clearance. For instance, in studies of other compounds, intrinsic clearances in human, mouse, and rat liver microsomes have been measured to predict in vivo metabolic rates. nih.gov

Elimination Pathways (excluding human data)

The elimination pathways for this compound in preclinical models have not been documented in the available literature. Elimination studies typically involve identifying the major routes of excretion (e.g., renal, biliary) and characterizing the metabolites formed.

Efficacy Studies in Non-Human Disease Models

In Vivo Anti-Tumor Efficacy in Xenograft Models (if applicable)

No specific in vivo anti-tumor efficacy studies for this compound in xenograft models were found in the reviewed literature. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a common method to assess the anti-cancer activity of a test compound. nih.gov While other indazole derivatives have shown promise as anti-cancer agents, specific data for this compound is not available. mdpi.com

In Vivo Antimicrobial Efficacy in Infection Models

Currently, there is no publicly available scientific literature detailing the in vivo antimicrobial efficacy of this compound in established infection models. While the broader classes of indazoles and sulfonamides have been investigated for their antimicrobial properties, specific data on this particular compound's performance in living organisms is not documented in accessible research.

The indazole scaffold is a recognized pharmacophore, and various derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial effects. Similarly, sulfonamides represent a well-established class of antimicrobial agents. However, the combination of these two moieties in the form of this compound has not been the subject of published in vivo antimicrobial studies. Therefore, no data tables on its efficacy against specific pathogens in animal models can be provided at this time.

Preliminary Tolerability Assessments in Animal Models

As with efficacy data, there is a lack of published research on the preliminary tolerability of this compound in animal models. Scientific studies that would typically outline the observation of any adverse effects, clinical signs, or changes in physiological parameters following administration of the compound to animals are not available in the public domain. Consequently, it is not possible to construct a data table summarizing the tolerability profile of this compound in preclinical animal studies.

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation Indazole Sulfonamide Analogues with Improved Biological Profiles

The quest for enhanced therapeutic efficacy and safety profiles drives the continuous effort to design and synthesize novel analogues of 6-chloro-1H-indazole-3-sulfonamide. The core strategy revolves around modifying the indazole and sulfonamide moieties to optimize interactions with biological targets and improve pharmacokinetic properties.

The synthesis of indazole derivatives is a well-explored area, offering a variety of methods to introduce diverse substituents. nih.govnih.govresearchgate.net The structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts. For instance, research on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were more potent. acs.org Similarly, only small groups were well-tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The nature of the substituent on the sulfonamide nitrogen is also critical, with studies showing that a 5-chlorothiophene-2-sulfonamide (B1586055) group can be a potent N3-substituent. acs.org

The synthesis of these next-generation analogues often involves multi-step reaction sequences. A common approach involves the reaction of a substituted indazole with an appropriate arylsulfonyl chloride. acs.org For example, the synthesis of 6-fluoro analogues has been achieved through a route starting from 3,5-difluoroanisole, involving steps like formylation, conversion to a nitrile, cyclization to an indazole, alkylation, and finally, sulfonylation. acs.org Another synthetic strategy involves the reduction of a nitro group on the indazole ring to an amine, which can then be further modified. mdpi.commdpi.com

Table 1: Examples of Synthetic Strategies for Indazole Sulfonamide Analogues
Starting MaterialKey ReactionsTarget Analogue TypeReference
5-nitroindazoleSulfonylation, Reduction of nitro group1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine mdpi.com
3,5-difluoroanisoleFormylation, Nitrile formation, Cyclization, Alkylation, Sulfonylation6-fluoro indazole sulfonamides acs.org
2,3-difluoro-6-methoxybenzonitrileHydrazine (B178648) cyclization, Alkylation, Sulfonylation, Reduction7-fluoro indazole sulfonamides acs.org
Benzonitrile derivativeReduction, Selective acylation, Sulfonylation, Trans-esterificationAnalogues with varied sulfonamide groups acs.org

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary focus for many indazole sulfonamides has been on their anticancer and anti-inflammatory properties, the versatility of this scaffold suggests a much broader therapeutic potential. mdpi.comnih.govnih.gov Researchers are actively exploring new avenues where these compounds could make a significant impact.

One promising area is in the treatment of infectious diseases. An indazole sulfonamide was identified through high-throughput screening for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.org This compound was found to inhibit the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme, which is essential for the bacteria's purine (B94841) biosynthesis pathway. nih.govacs.org Further investigation into this mechanism could lead to the development of a new class of antitubercular drugs.

Another area of interest is in neurological disorders. The indazole scaffold is a key component in several compounds with applications in this field. nih.gov Given the role of various enzymes and receptors in neurodegenerative diseases that can be targeted by small molecules, exploring the potential of indazole sulfonamides in conditions like Alzheimer's or Parkinson's disease is a logical next step.

The potential applications also extend to cardiovascular diseases. Some indazole derivatives have shown beneficial effects against conditions like arrhythmia, thrombosis, and hypertension. nih.gov For example, a p38α kinase inhibitor with an indazole core is currently in clinical trials for a form of dilated cardiomyopathy. nih.gov The exploration of indazole sulfonamides as inhibitors of kinases and other targets relevant to cardiovascular health could yield new treatment options.

Furthermore, the structural similarity of the sulfonamide group to a carboxylic acid, acting as a bioisostere, allows it to circumvent some of the limitations associated with carboxylic groups, such as metabolic instability and toxicity. mdpi.com This property enhances the potential for developing indazole sulfonamides for a wide array of diseases, including those where traditional carboxylic acid-containing drugs have failed.

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The drug discovery process for indazole sulfonamides is being significantly accelerated by the integration of sophisticated computational and experimental techniques. These methods allow for a more rational and targeted approach to identifying and optimizing lead compounds.

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their protein targets. For instance, molecular docking studies have been used to predict the binding of novel indazole-sulfonamide compounds to MAPK1 kinase, suggesting their potential as anticancer agents. mdpi.comsciprofiles.com Similarly, docking has been employed to understand the interaction of indazole derivatives with the trypanothione (B104310) reductase enzyme in Leishmania, guiding the design of new antileishmanial candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a powerful tool for understanding the relationship between the chemical structure of a molecule and its biological activity. emanresearch.org By building a pharmacophore model, which describes the essential features for biological activity, researchers can design new molecules with enhanced potency. emanresearch.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding. mdpi.com This has been used to study the stability of indazole derivatives bound to protein kinase targets. mdpi.com

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify those with activity against a specific target. nih.govacs.org This was the method used to identify the initial indazole sulfonamide hit against Mycobacterium tuberculosis. nih.govacs.org

Spectroscopic Techniques: Advanced spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS) are essential for the structural elucidation of newly synthesized indazole sulfonamide analogues. mdpi.commdpi.comsciprofiles.com

The synergy between these computational and experimental approaches creates a powerful drug discovery engine. Computational methods can prioritize which compounds to synthesize and test, while experimental data feeds back into the computational models to refine and improve their predictive power. This iterative cycle significantly streamlines the path from initial concept to a viable drug candidate.

Table 2: Application of Advanced Methodologies in Indazole Sulfonamide Research
MethodologyApplicationExampleReference
Molecular DockingPredicting binding modes and affinitiesIndazole-sulfonamides with MAPK1 kinase mdpi.comsciprofiles.com
3D-QSARDeveloping pharmacophore models for rational designGeneral drug design emanresearch.org
Molecular DynamicsAssessing the stability of ligand-protein complexesIndazole derivative with JAK3 and ROCK1 kinases mdpi.com
High-Throughput ScreeningIdentifying initial hits from large compound librariesDiscovery of an antitubercular indazole sulfonamide nih.govacs.org

Challenges and Opportunities in the Development of Indazole Sulfonamide-Based Chemical Entities

Despite the significant promise of indazole sulfonamides, their development is not without its challenges. However, these hurdles also present opportunities for innovation and scientific advancement.

Challenges:

Efficacy and In Vivo Activity: While many indazole sulfonamides show potent activity in vitro, translating this to in vivo efficacy can be challenging. For example, advanced lead compounds in the antitubercular indazole sulfonamide series failed to show efficacy in murine models of tuberculosis. nih.govacs.org This was attributed to the need for sustained exposure to high drug concentrations, which were difficult to achieve in vivo. nih.govacs.org

Target-Related Challenges: The biological target itself can present obstacles. In the case of the antitubercular indazole sulfonamides targeting IMPDH, the high levels of guanine (B1146940) in the lung lesions of tuberculosis patients could potentially bypass the drug's mechanism of action. nih.govacs.org

Clinical Trial Failures: The path to drug approval is arduous, and many promising candidates fail during clinical trials. nih.gov This can be due to a variety of factors, including unforeseen side effects or a lack of efficacy in human subjects. nih.gov

Opportunities:

Scaffold Versatility: The indazole core is a versatile pharmacophore that can be readily modified, offering vast opportunities for medicinal chemists to fine-tune the properties of these compounds. nih.govnih.gov The ease of synthesis for derivatives allows for extensive structure-activity relationship studies. nih.gov

Targeting Protein Kinases: Protein kinases are a well-established class of drug targets, particularly in oncology. nih.govrsc.org The indazole scaffold is present in several approved kinase inhibitors, such as axitinib (B1684631) and pazopanib (B1684535). nih.gov There is a significant opportunity to develop new indazole sulfonamide-based kinase inhibitors for a variety of cancers. nih.gov

Addressing Unmet Medical Needs: The broad biological activity of indazole sulfonamides presents an opportunity to develop drugs for diseases with limited treatment options. nih.gov This includes rare diseases and infectious diseases with growing drug resistance.

Combination Therapies: Exploring the use of indazole sulfonamides in combination with other drugs could be a fruitful strategy. This approach can enhance efficacy, overcome drug resistance, and potentially reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1H-indazole-3-sulfonamide, and how can purity be optimized?

  • Methodological Answer : A common approach involves sulfonylation of 6-chloro-1H-indazole using sulfonyl chloride derivatives under basic conditions (e.g., Et₃N or DMAP in DMF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitoring by TLC are critical to achieve >95% purity . For intermediates, recrystallization in ethanol/water mixtures improves yield and crystallinity.

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the crystal structure, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular identity. For sulfonamide derivatives, IR spectroscopy verifies sulfonyl (S=O) stretching vibrations at ~1350–1150 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer : Use NIOSH-certified eye protection and nitrile gloves to prevent skin/eye contact. Work under fume hoods with local exhaust ventilation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Avoid inhalation by using particulate-filter respirators during solid-phase handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference structural data (e.g., co-crystallization with target proteins) to confirm binding modes. Computational docking (AutoDock Vina) can reconcile activity-structure relationships .

Q. What strategies improve synthetic yield of this compound derivatives under anhydrous conditions?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 eq sulfonyl chloride per indazole) and use moisture-sensitive techniques (Schlenk line, molecular sieves). Microwave-assisted synthesis at 80–100°C for 30–60 minutes enhances reaction efficiency. Post-reaction, extract with ethyl acetate and wash with brine to remove unreacted reagents .

Q. How can crystallographic data from SHELX refinement be utilized to analyze sulfonamide-protein interactions?

  • Methodological Answer : SHELXL-refined structures provide electron density maps to identify hydrogen bonds (e.g., sulfonamide oxygens with Lys/Arg residues). Use Phenix or Coot for model validation. Pair with isothermal titration calorimetry (ITC) to correlate structural interactions with binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.